

Technical Guide: Spectroscopic Profiling of 2-Bromo-2'-hydroxyacetophenone[2][3][4][5]

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Compound of Interest

Compound Name: 2-Bromo-2'-hydroxyacetophenone

CAS No.: 2491-36-3

Cat. No.: B015216

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Executive Summary

- Compound Name: 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one[2][3][4][5][6]
- Common Name: **2-Bromo-2'-hydroxyacetophenone**; o-Hydroxyphenacyl bromide[2][3][4][5]
- CAS Number: 2491-36-3[1][2][3][4][5][6]
- Molecular Formula:
[4][5][7][8]
- Exact Mass: 213.96 (for
)[4][5]
- Physical State: Low-melting solid (approx. 44–48 °C) or oil depending on purity; known lachrymator.[2][3][4][5][8]

Core Utility: This compound serves as a "linchpin" scaffold in heterocyclic chemistry.[4][5][8]

The electrophilic

-carbon allows for

substitutions, while the nucleophilic ortho-hydroxyl group facilitates cyclization, making it ideal for synthesizing pharmacophores like 3-hydroxyflavones and coumarin derivatives.[2][3][4]

Molecular Architecture & Reactivity

To interpret the spectra correctly, one must understand the molecule's internal dynamics.[5]

- **Intramolecular Hydrogen Bonding:** The defining feature of this molecule is the strong hydrogen bond between the phenolic hydroxyl proton and the carbonyl oxygen.[5] This forms a pseudo-six-membered ring, locking the conformation and significantly affecting spectroscopic signals (deshielding the OH proton in NMR, lowering in IR).[4][5]
- **Electrophilic Activation:** The bromine atom at the -position increases the acidity of the methylene protons and makes the methylene carbon highly susceptible to nucleophilic attack.[4][5]

Comprehensive Spectroscopic Profile

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the competition between the inductive effect of the bromine (raising frequency) and the resonance/H-bonding effects (lowering frequency).[4][5]

Functional Group	Wavenumber ()	Intensity	Mechanistic Explanation
O-H Stretch	3000–3300	Broad/Weak	Significantly broadened and shifted to lower frequencies due to strong intramolecular chelation with the carbonyl.
C=O ^{[2][3][4][5]} Stretch	1640–1660	Strong	Lower than typical -halo ketones (usually ~1700) due to the resonance donation from the phenol ring and the H-bond, which weakens the C=O bond character. ^[5]
C=C Aromatic	1600, 1580, 1485	Medium	Characteristic skeletal vibrations of the benzene ring. ^{[4][5]}
C-Br Stretch	600–700	Medium	Characteristic alkyl halide stretch. ^{[2][3][4][5][8]}

Nuclear Magnetic Resonance (¹H NMR)

The proton NMR provides the most definitive structural confirmation.^{[4][5][8]} Data is based on solvent.^{[3][4][5][8][9]}

Proton Environment	Shift (, ppm)	Multiplicity	Integration	Structural Insight
Phenolic -OH	11.5 – 12.0	Singlet (s)	1H	Highly deshielded due to intramolecular H-bonding.[2][3][4][5] Disappears with shake.[3][4][5][8]
Aromatic H-6'	7.7 – 7.8	Doublet (dd)	1H	Deshielded by the adjacent carbonyl (anisotropic effect).[2][3][4][5]
Aromatic H-4'	7.4 – 7.5	Triplet (td)	1H	Para to the hydroxyl group.[2][3][4][8]
Aromatic H-3', H-5'	6.9 – 7.1	Multiplet	2H	Shielded by the ortho/para electron donation of the oxygen.[2][3][4]
-Methylene ()	4.4 – 4.6	Singlet (s)	2H	Diagnostic Peak. Shifted downfield from ~2.6 ppm (in the non-brominated precursor) due to the electronegative Br.[3][4][5]

Carbon NMR (^{13}C NMR)

Key diagnostic carbons include the carbonyl and the brominated methylene.[4][5][8]

Carbon Environment	Shift (, ppm)	Assignment
Carbonyl ()	190 – 196	The ketone carbon.[2][3][4][5]
Phenolic C-OH	160 – 163	Deshielded aromatic carbon attached to oxygen.[2][3][4][5][8]
Aromatic CH	118 – 137	Typical aromatic signals.[3][4][5][8]
-Carbon ()	30 – 35	Significantly upfield compared to oxygenated carbons, but deshielded relative to methyl groups.[2][3][4][5][8]

Mass Spectrometry (MS)

The mass spectrum provides immediate confirmation of the halogen presence via isotopic abundance.[4][5][8][10]

- Molecular Ion (): 214 and 216 Da.[3][4][5][8]
- Isotopic Pattern: The doublet at m/z 214 and 216 appears in a 1:1 intensity ratio, characteristic of the and natural isotopes.[5]
- Fragmentation:

- : Loss of bromine to form the phenacyl cation (m/z ~135).[2][3][4][5][8]
- : Loss of the bromomethyl group to form the benzoyl cation (m/z ~121).[3][4][5]

Synthesis & Purification Protocol

Safety Warning: This compound is a potent lachrymator (tear gas agent) and skin irritant.[4][5]
[8] All operations must be performed in a functioning fume hood.[4][5][8]

Protocol: Bromination of 2'-Hydroxyacetophenone

This method uses Copper(II) Bromide (

) for higher selectivity, minimizing over-bromination compared to elemental bromine.[2][3][4][5]

- Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser and magnetic stir bar.
- Dissolution: Dissolve 2'-hydroxyacetophenone (10 mmol) in Ethyl Acetate/Chloroform (1:1 mixture, 50 mL).
- Addition: Add

(20 mmol, 2 equivalents) in one portion.
- Reaction: Reflux the heterogeneous mixture for 2–4 hours. The green

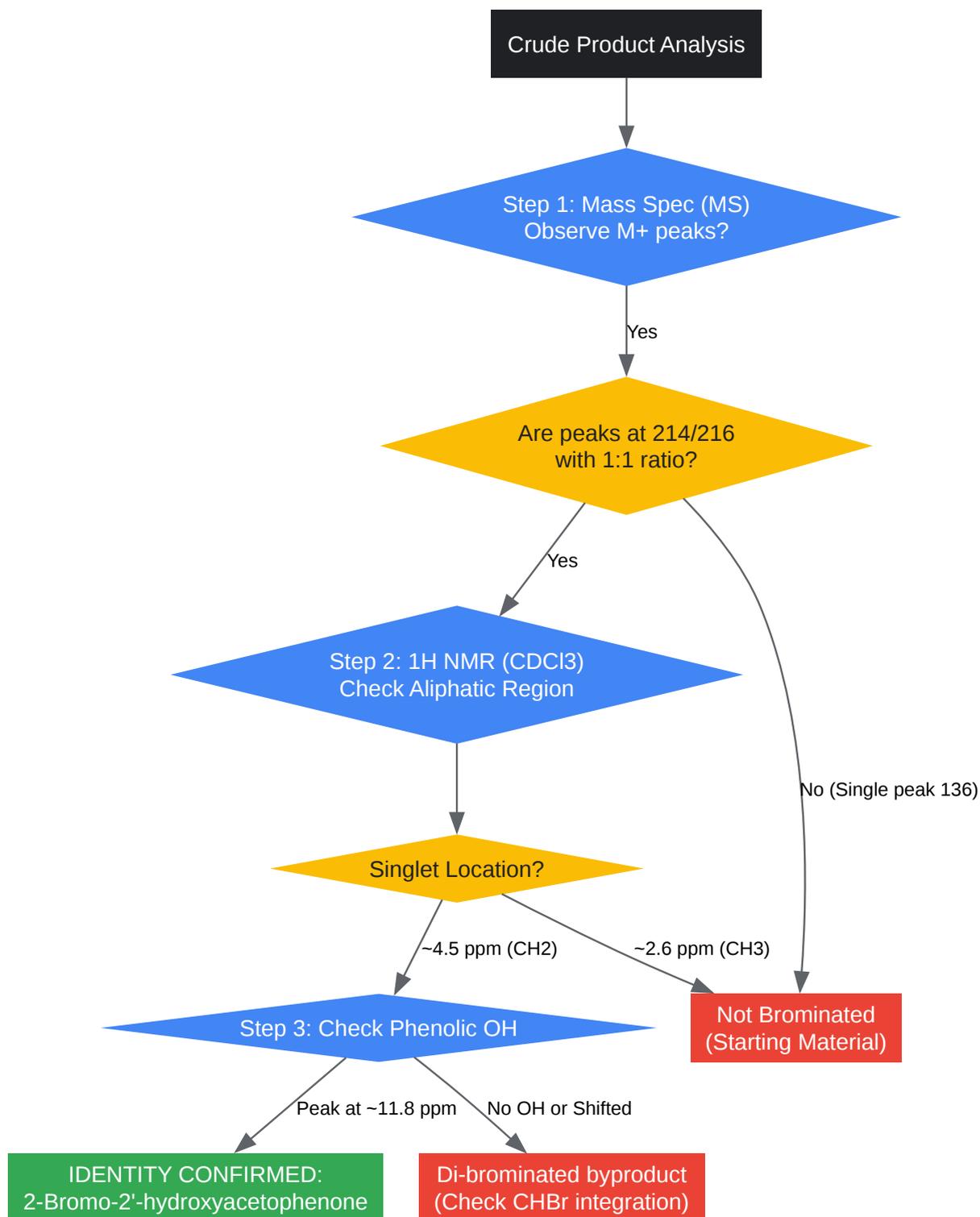
will turn to white

as the reaction proceeds.[5][8]
 - Monitoring: Check TLC (Hexane:EtOAc 4:1).[3][4][5][8] The product is less polar than the starting material.[5][8]
- Workup:
 - Cool to room temperature.[3][4][5][8]
 - Filter off the copper salts through a Celite pad.[4][5][8]

- Wash the filtrate with water (mL) and brine.^{[5][8]}
- Dry over and concentrate in vacuo.
- Purification: Recrystallize from ethanol or hexane/DCM if the solid is impure.^{[4][5][8]}

Structural Validation Workflow

The following decision tree illustrates the logic for confirming the identity of the product and distinguishing it from starting materials or byproducts.



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Figure 1: Spectroscopic decision tree for validating **2-Bromo-2'-hydroxyacetophenone**.

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